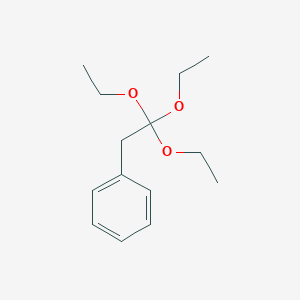
(2,2,2-Triethoxyethyl)benzene
Overview
Description
(2,2,2-Triethoxyethyl)benzene is an organic compound with the molecular formula C14H22O3 It is characterized by a benzene ring substituted with a (2,2,2-triethoxyethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,2,2-Triethoxyethyl)benzene can be synthesized through the reaction of benzene with (2,2,2-triethoxyethyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the (2,2,2-triethoxyethyl) chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of (2,2,2-triethoxyethyl)cyclohexane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Substitution: Bromine (Br2), Nitric acid (HNO3)
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: (2,2,2-Triethoxyethyl)cyclohexane
Substitution: Brominated or nitrated derivatives of this compound
Scientific Research Applications
(2,2,2-Triethoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2,2,2-Triethoxyethyl)benzene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
- (2,2,2-Triethoxyethyl)toluene
- (2,2,2-Triethoxyethyl)phenol
- (2,2,2-Triethoxyethyl)aniline
Comparison: (2,2,2-Triethoxyethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties Compared to (2,2,2-Triethoxyethyl)toluene, it lacks the methyl group, which can influence its reactivity and applications
Properties
IUPAC Name |
2,2,2-triethoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-4-15-14(16-5-2,17-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBUQMFVSOSLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340258 | |
| Record name | 2,2,2-triethoxyethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16754-56-6 | |
| Record name | Benzene, (2,2,2-triethoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16754-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-triethoxyethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of (2,2,2-Triethoxyethyl)benzene in organic synthesis?
A1: this compound is primarily employed as a protecting group for diols in organic synthesis. [] It enables the formation of acetals, which are subsequently used in reactions like the regioselective radical monodeoxygenation of 1,3-diols. [] Furthermore, the compound can act as a radical translocation agent. []
Q2: Can you provide details on the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines utilizing this compound?
A2: Researchers have successfully synthesized a series of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, some exhibiting significant anticonvulsant activity, using this compound derivatives as a key intermediate. [] The process involves the condensation of this compound derivatives with 2-chloro-3-hydrazinopyrazine. [] This reaction yields 3-benzyl-8-chloro-1,2,4-triazolo[4,3-a]pyrazines, which are subsequently converted to the desired 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines via reaction with methylamine or ammonia. []
Q3: What are the storage recommendations for this compound?
A3: While not commercially available, this compound is readily prepared in the lab. [] It is generally synthesized and used directly in subsequent reactions without the need for purification. [] Standard laboratory safety precautions should be followed when handling this reagent. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


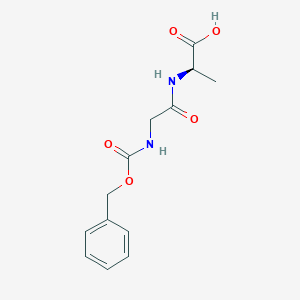

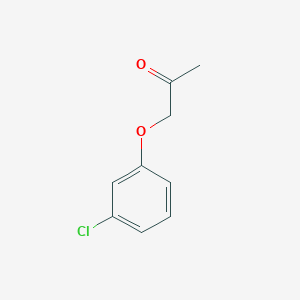



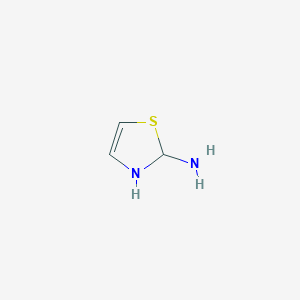
![Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane](/img/structure/B97202.png)
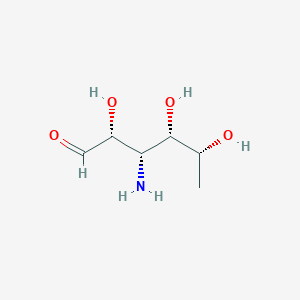

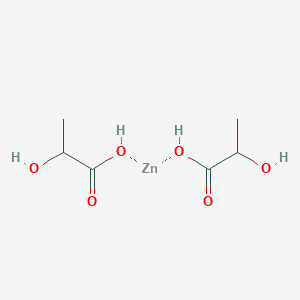

![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)

